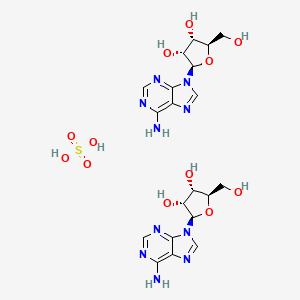

Adenosine hemisulfate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine hemisulfate salt is a useful research compound. Its molecular formula is C20H28N10O12S and its molecular weight is 632.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Table 1: Hydrolysis Kinetics of AMP Disodium Salt (Analogous Compound)

| Condition | pH Range | Rate Constant (k

) | Products |

|----------------|----------|--------------------------------|------------------------------|

| Alkaline | 9.95–12.71 | 4.32×10−6M−1s−1

| Adenosine, Phosphate |

| Acidic | 0.30–2.00 | 1.32×10−7s−1

to 1.67×10−6s−1

| Adenosine, Phosphate |

Enzymatic Metabolism

Adenosine hemisulfate participates in metabolic pathways regulated by enzymes such as 5′-nucleotidase (5′-ND) and adenosine deaminase (ADA) :

-

5′-Nucleotidase Activity :

In renal tissues, 5′-ND converts adenosine monophosphate to adenosine. Chronic salt loading increases renal adenosine concentrations (e.g., medulla: 183±4nmol g

to 302±8nmol g

) without altering 5′-ND activity, suggesting substrate accumulation rather than enzymatic induction . -

Adenosine Deaminase Activity :

ADA catalyzes adenosine deamination to inosine. Renal ADA activity remains stable (pH4.6

) under high salt intake, indicating no direct enzymatic role in adenosine hemisulfate degradation .

Sulfate Transfer Reactions

Adenosine hemisulfate acts as a sulfate donor in biochemical processes, akin to adenosine phosphosulfate (APS):

-

APS Reductase-Catalyzed Reactions :

APS+2e−↔AMP+HSO3−(E∘=−60mV)

APS reductase mediates the reversible conversion of APS to sulfite and AMP:This reaction is critical in dissimilatory sulfate reduction pathways .

-

Sulfotransferase Reactions :

3'-Phosphoadenosine 5'-phosphosulfate (PAPS), a related compound, donates sulfate groups in enzymatic sulfation. While adenosine hemisulfate lacks the 3'-phosphate, its sulfate moiety may participate in analogous transfer reactions under specific conditions.

Molecular Interactions and Stability

Theoretical studies reveal non-covalent interactions (NCIs) between adenosine derivatives and sulfate-containing molecules:

-

Hydrogen Bonding :

Density functional theory (DFT) analyses show adenosine forms hydrogen bonds with sulfate groups via N–H···O interactions (e.g., N27–H66 and O32–H46 bonds). These interactions stabilize molecular complexes, as evidenced by a high HOMO-LUMO gap (6.81eV

) . -

Thermodynamic Stability :

Complex formation between adenosine and sulfate derivatives is thermodynamically favorable (ΔG<0

), with Gibbs free energy changes driven by entropy .

Eigenschaften

Molekularformel |

C20H28N10O12S |

|---|---|

Molekulargewicht |

632.6 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/2C10H13N5O4.H2O4S/c2*11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5(2,3)4/h2*2-4,6-7,10,16-18H,1H2,(H2,11,12,13);(H2,1,2,3,4)/t2*4-,6-,7-,10-;/m11./s1 |

InChI-Schlüssel |

NJVOFRGMMVQTLK-JZBGLOBFSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.OS(=O)(=O)O |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.